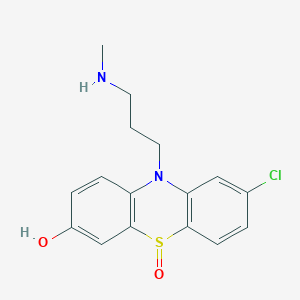
10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core with various functional groups attached, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide typically involves multiple steps. One common method includes the chlorination of phenothiazine, followed by the introduction of the 3-(methylamino)propyl group. The final step involves the oxidation of the phenothiazine core to introduce the 5-oxide group. Reaction conditions often include the use of chlorinating agents, such as thionyl chloride, and oxidizing agents, such as hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxide group back to the parent phenothiazine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium amide, thiourea.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Parent phenothiazine.
Substitution: Various substituted phenothiazines depending on the nucleophile used.
Scientific Research Applications
10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide involves its interaction with various molecular targets. In biological systems, it may interact with neurotransmitter receptors, enzymes, and ion channels. The exact pathways depend on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.
Thioridazine: Known for its antipsychotic effects, similar to other phenothiazines.
Fluphenazine: Used in the treatment of psychiatric disorders, sharing structural similarities with the compound .
Uniqueness
10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
| 14520-47-9 | |
Molecular Formula |
C16H17ClN2O2S |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
8-chloro-10-[3-(methylamino)propyl]-5-oxophenothiazin-3-ol |
InChI |
InChI=1S/C16H17ClN2O2S/c1-18-7-2-8-19-13-5-4-12(20)10-16(13)22(21)15-6-3-11(17)9-14(15)19/h3-6,9-10,18,20H,2,7-8H2,1H3 |
InChI Key |
JWKPCSXXUNOCHH-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCN1C2=C(C=C(C=C2)O)S(=O)C3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-Di-(bis-(2-chloraethyl)-sulfamyl)-hexamethylendiamin [German]](/img/no-structure.png)

